molecular formula C20H24O4 B14880640 (2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane

(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane

Cat. No.: B14880640
M. Wt: 328.4 g/mol
InChI Key: MVQADNLPVMKXPL-LEAGNCFPSA-N
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Description

2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is a high-purity monosaccharide that serves as a crucial chemical intermediary in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it is used in the production of anti-HIV and cancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose typically involves the acetylation of 1,6-anhydro-b-d-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .

Industrial Production Methods

In industrial settings, the production of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is scaled up using similar acetylation reactions but with optimized conditions to enhance yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It is a key intermediate in the synthesis of anti-HIV and cancer drugs.

    Industry: The compound is used in the production of various pharmaceutical agents and as a reference standard in quality control

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, leading to the formation of biologically active molecules. These interactions often involve the cleavage of acetyl groups and subsequent modifications to the glucopyranose ring .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Anhydro-b-d-glucose triacetate
  • Levoglucosan triacetate
  • β-D-Glucopyranose, 1,6-anhydro-, triacetate
  • 1,6-Anhydro-2,3,4-tri-O-acetyl-β-D-glucopyranose
  • Triacetyllevoglucosan

Uniqueness

2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is unique due to its specific acetylation pattern, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules set it apart from other similar compounds.

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19-,20?/m1/s1

InChI Key

MVQADNLPVMKXPL-LEAGNCFPSA-N

Isomeric SMILES

COC1C[C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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